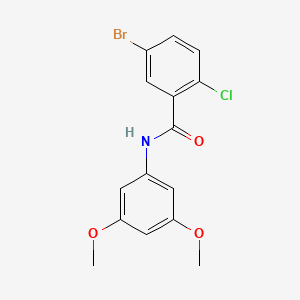
4-isopropylphenyl (2-hydroxyethyl)carbamate
Vue d'ensemble
Description
4-isopropylphenyl (2-hydroxyethyl)carbamate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 223.12084340 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicide and Growth Inhibitor Applications 4-isopropylphenyl (2-hydroxyethyl)carbamate, a derivative similar to isopropyl N-(3-chlorophenyl)carbamate (CIPC), has been extensively studied for its applications in agriculture as a herbicide and growth inhibitor. CIPC disrupts microtubule organization in plants, inhibiting mitosis and thus preventing unwanted growth, such as sprouting in stored potatoes. Research has explored its use for creating polyploid clones in myxomycete for studying apogamic development and the effects of myxamoebal mating-type heterozygosity, offering insights into plant cell biology and potential agricultural applications (Perry Mulleavy, O. R. Collins, 1981).
Pesticide Efficacy and Toxicity Studies Studies on similar compounds, such as 3-isopropylphenyl N-methyl-carbamate (UC-10584) and 2-isopropoxyphenyl-N-methylcarbamate (Bayer 39007), have been conducted to assess their residual toxicity and efficacy as pesticides. These studies, part of the World Health Organization's program for testing new insecticidal compounds, help in understanding the environmental and health impacts of carbamate pesticides and their potential use in controlling pest populations (A. Smith, K. Hocking, 1963).
Chemical Synthesis and Characterization Research into the synthesis and characterization of new monomers containing UV-absorber functions has also been explored. Derivatives of isopropylphenyl carbamates have been synthesized for various applications, including polymer degradation and stability studies. These findings contribute to the development of materials with improved performance and environmental resistance (Jiang-qing Pan, W. Lau, J. Lin, K. L. Tan, S. Goh, 1995).
Environmental and Health Concerns The extensive use of compounds like CIPC in agriculture has raised health and environmental safety concerns. Research indicates that the continuous application of such chemicals, including their metabolites, could have adverse effects, prompting regulatory agencies to recommend lower maximum residue limits. This has led to an increased focus on the environmental and health impacts of carbamate use in agriculture and the potential need for alternative methods for sprout suppression and pest control (P. Vijay, R. Ezekiel, R. Pandey, 2018).
Propriétés
IUPAC Name |
(4-propan-2-ylphenyl) N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(2)10-3-5-11(6-4-10)16-12(15)13-7-8-14/h3-6,9,14H,7-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWJNSIZURPUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B4613884.png)
![N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4613897.png)

![(5Z)-5-[(FURAN-2-YL)METHYLIDENE]-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4613921.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4613924.png)

![4-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-ETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4613933.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]acetamide](/img/structure/B4613937.png)
![3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4613966.png)
![N-isobutyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4613971.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B4613975.png)
![2-[{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B4613977.png)
![N-[(Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B4613978.png)
